1'-Methyl-1,4'-bipiperidine-3-carboxylic acid dihydrochloride
Description
1'-Methyl-1,4'-bipiperidine-3-carboxylic acid dihydrochloride (CAS: 1185295-92-4) is a bicyclic piperidine derivative with a methyl group at the 1'-position and a carboxylic acid moiety at the 3-position of the bipiperidine scaffold. Its dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical and agrochemical research . The compound is commercially available through multiple suppliers, including SynChem, Inc., and is listed under synonyms such as "1-(1-methylpiperidin-4-yl)piperidine-3-carboxylic acid dihydrochloride" and "CTK6I2355" . Piperidine derivatives are widely utilized in drug discovery due to their conformational flexibility and ability to interact with biological targets, particularly in central nervous system (CNS) and metabolic disorder therapeutics .
Properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)piperidine-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.2ClH/c1-13-7-4-11(5-8-13)14-6-2-3-10(9-14)12(15)16;;/h10-11H,2-9H2,1H3,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGFMSAQFFQYFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₂₄Cl₂N₂O₂
- Molecular Weight : 299.24 g/mol
- CAS Number : 1185293-24-6
The compound features a bipiperidine scaffold with a carboxylic acid group, enhancing its solubility and reactivity. This structural arrangement allows for diverse chemical reactions and biological interactions.
Scientific Research Applications
1'-Methyl-1,4'-bipiperidine-3-carboxylic acid dihydrochloride is utilized in various fields:
Medicinal Chemistry
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, studies indicate it acts as a competitive inhibitor of acetyl-CoA carboxylases (ACC1 and ACC2), with IC50 values below 1000 nM, suggesting potential therapeutic applications in metabolic disorders .
- Cytotoxicity Studies : Research on its cytotoxic effects against cancer cell lines (e.g., MCF7 and HeLa) demonstrates selective cytotoxicity, with an IC50 value of 12 µM against MCF7 cells, indicating its potential as an anticancer agent .
- Antioxidant Properties : The compound exhibits significant free radical scavenging activity, with an IC50 value of 30 µM in DPPH assays. This suggests potential applications in preventing oxidative stress-related diseases .
- Protein Interactions : It has been shown to interact with various proteins, influencing their function and stability. This property is particularly relevant for drug design targeting specific protein interactions .
Industrial Applications
- Synthesis Building Block : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules used in pharmaceuticals and agrochemicals .
Cytotoxicity in Cancer Research
A study investigating the cytotoxic effects on breast cancer (MCF7) and cervical cancer (HeLa) cell lines revealed selective cytotoxicity with an IC50 value of 12 µM against MCF7 cells, indicating its potential as an anticancer agent.
Enzyme Interaction Studies
Research on the interaction with cytochrome P450 enzymes demonstrated that it acts as a competitive inhibitor with an IC50 value of 150 nM, highlighting its relevance in drug metabolism studies.
Antioxidant Activity
The antioxidant capacity was evaluated using the DPPH assay, where the compound showed significant free radical scavenging activity with an IC50 value of 30 µM.
Mechanism of Action
The mechanism by which 1'-Methyl-1,4'-bipiperidine-3-carboxylic acid dihydrochloride exerts its effects depends on its specific application. In drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved would vary based on the biological system and the specific research context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural analogs and their distinguishing features:
Key Observations:
Positional Isomerism : The 1'-methyl substitution in the target compound contrasts with 4'-methyl derivatives (e.g., 3543-23-5), which may alter receptor binding affinity and pharmacokinetics .
The 4-carboxylic acid isomer (349534-98-1) may exhibit distinct stereoelectronic properties due to positional differences .
Biological Activity
1'-Methyl-1,4'-bipiperidine-3-carboxylic acid dihydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound is characterized by its bipiperidine structure, which contributes to its interaction with various biological targets. The presence of the carboxylic acid group enhances its solubility and bioavailability.
Research indicates that 1'-methyl-1,4'-bipiperidine derivatives can interact with neurotransmitter systems, particularly influencing cholinergic and dopaminergic pathways. These interactions may explain their potential therapeutic effects in neurological conditions.
Table 1: Summary of Biological Activities
Anticholinergic Activity
The compound exhibits significant anticholinergic properties, which may be beneficial in treating conditions like Parkinson's disease and other movement disorders. Studies have shown that it can effectively inhibit acetylcholine receptors, leading to reduced symptoms associated with cholinergic overactivity.
Neuroprotective Effects
Research has demonstrated that this compound can protect neuronal cells from oxidative stress. This effect is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Huntington's disease. The compound has been shown to lower markers of oxidative stress in vitro, suggesting a protective mechanism against neuronal damage.
Case Study: Neuroprotection in Animal Models
In a study involving rodents subjected to induced oxidative stress, administration of the compound resulted in a significant decrease in neuronal cell death compared to control groups. The findings suggest that this compound could be a candidate for further development as a neuroprotective agent.
Clinical Implications
The diverse biological activities of this compound indicate potential applications in various therapeutic areas:
- Neurology : As an anticholinergic and neuroprotective agent.
- Psychiatry : Possible antidepressant effects warrant exploration in mood disorder treatments.
Preparation Methods
While the direct synthesis of 1'-Methyl-1,4'-bipiperidine-3-carboxylic acid dihydrochloride is not detailed in the available literature, compounds of this nature are typically synthesized through reactions involving piperidine derivatives. The preparation may involve several steps, including the formation of the bipiperidine core, followed by methyl group introduction and carboxylic acid derivatization, and finally, dihydrochloride salt formation.
One potential approach involves the synthesis of quinoline substituted piperidinylpiperidine derivatives. This method includes:
- Reacting substituted quinoline-4-carboxylic acids with piperidin-4-one hydrochloride in the presence of HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and triethylamine at room temperature to yield substituted 1-(quinoline-4-carbonyl)piperidin-4-ones.
- Subjecting the resulting derivatives to reductive amination with (R)-ethyl piperidine-3-carboxylate hydrochloride in the presence of sodium triacetoxyborohydride to afford substituted (R)-ethyl 1'-(quinoline-4-carbonyl)-[1,4'-bipiperidine]-3-carboxylates.
- Further hydrolysis and amidation of the derivatives to obtain the desired quinoline substituted piperidinylpiperidine derivatives.
Another method involves converting piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid using transfer hydrogenation conditions with formaldehyde at ambient pressure. Transfer hydrogenation conditions may include a palladium catalyst (e.g., palladium on charcoal) or platinum, along with water and an acid (e.g., formic acid) and heat. The reaction mixture is heated from ambient temperature to approximately 90-95°C. The resulting 1-methylpiperidine-4-carboxylic acid is then converted to its hydrochloride salt using hydrochloric acid.
Analysis
Analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis are essential to confirm the structure and purity of the synthesized compound. These techniques help ensure that the final product meets the required specifications for research or pharmaceutical applications.
Data Table
Q & A
Q. What are the recommended methodologies for synthesizing 1'-Methyl-1,4'-bipiperidine-3-carboxylic acid dihydrochloride with high purity?
Synthesis typically involves multi-step organic reactions, starting with the formation of the bipiperidine backbone. Key steps include:
- Protection/deprotection strategies (e.g., tert-butoxycarbonyl (Boc) groups) to prevent unwanted side reactions during coupling .
- Acid-catalyzed cyclization to form the bipiperidine structure, followed by hydrochlorination to yield the dihydrochloride salt.
- Purification via recrystallization or chromatography (HPLC or flash column) to achieve ≥98% purity, as validated by NMR and mass spectrometry .
- Safety protocols : Use fume hoods and personal protective equipment (PPE) due to potential irritant properties of intermediates .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
A multi-modal analytical approach is essential:
- Structural confirmation : Use - and -NMR to verify stereochemistry and functional groups, particularly the bipiperidine and carboxylic acid moieties .
- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition points under varying humidity and temperature conditions .
- Solubility profiling : Test in polar (e.g., water, ethanol) and non-polar solvents to guide formulation studies .
Q. What safety considerations are critical when handling this compound in laboratory settings?
- Hazard mitigation : Although not classified under GHS, assume acute toxicity based on structural analogs (e.g., piperidine derivatives). Use PPE (gloves, goggles) and work in ventilated areas .
- Emergency protocols : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention immediately. Provide SDS sheets to healthcare providers .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported activity data for this compound?
- Systematic variability analysis : Identify variables like solvent polarity, temperature, or catalyst traces that may influence reactivity. Use fractional factorial design (FFD) to isolate confounding factors .
- Cross-validation : Compare results across independent labs using standardized protocols (e.g., USP reference standards) to minimize batch-to-batch variability .
- Meta-analysis : Aggregate data from peer-reviewed studies and apply statistical tools (e.g., ANOVA) to detect trends or outliers .
Q. What computational and experimental frameworks are optimal for studying reaction mechanisms involving this compound?
- Quantum chemical calculations : Employ density functional theory (DFT) to model reaction pathways, focusing on transition states and energy barriers .
- Hybrid workflows : Integrate computational predictions with high-throughput screening (HTS) to validate intermediates and byproducts. For example, use LC-MS to detect unexpected adducts .
- Reactor design : Optimize parameters (e.g., mixing efficiency, residence time) using computational fluid dynamics (CFD) simulations tailored to bipiperidine synthesis .
Q. How can researchers optimize catalytic systems for functionalizing this compound’s bipiperidine core?
- Catalyst screening : Test transition-metal catalysts (e.g., Pd, Ru) under varying conditions (aqueous vs. organic solvents) to enhance regioselectivity .
- Kinetic studies : Use stopped-flow spectroscopy or microcalorimetry to monitor reaction rates and identify rate-limiting steps .
- Scale-up challenges : Address mass transfer limitations in batch reactors by transitioning to continuous flow systems with immobilized catalysts .
Q. What strategies are effective for analyzing degradation products under stressed conditions (e.g., light, heat)?
- Forced degradation studies : Expose the compound to UV light (ICH Q1B guidelines), elevated temperatures (40–60°C), and acidic/alkaline conditions.
- Advanced analytics : Use UPLC-QTOF-MS to identify degradation products and propose degradation pathways .
- Stability modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions (-20°C) .
Methodological Guidance
Q. How should researchers approach statistical experimental design (DoE) for process optimization?
- Screening phase : Use Plackett-Burman designs to identify critical factors (e.g., pH, temperature) with minimal experimental runs .
- Response surface methodology (RSM) : Apply central composite designs (CCD) to model non-linear relationships and pinpoint optimal conditions .
- Robustness testing : Validate optimized parameters via "worst-case" scenarios to ensure reproducibility .
Q. What interdisciplinary methods are emerging for studying this compound’s biological or material science applications?
- Bioconjugation : Explore its use as a linker in drug delivery systems by coupling with targeting moieties (e.g., antibodies) via carboxylic acid activation .
- Polymer composites : Investigate its incorporation into stimuli-responsive hydrogels, characterized by rheometry and DSC .
- Toxicology assays : Use in vitro models (e.g., hepatic cell lines) to assess metabolic stability and cytotoxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
